3-ヒドロキシシクロペンタンカルボン酸

概要

説明

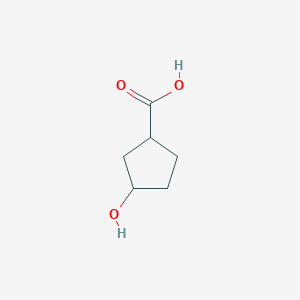

3-Hydroxycyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O3 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

3-Hydroxycyclopentanecarboxylic acid serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical modifications, making it valuable in organic synthesis. For instance, it can undergo oxidation and reduction reactions, leading to the formation of various derivatives such as cyclopentanones and cyclopentanol.

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Cyclopentanone | Mild oxidizing agents (e.g., potassium permanganate) |

| Reduction | Cyclopentanol | Reducing agents (e.g., lithium aluminum hydride) |

Biological Applications

Enzyme-Substrate Interactions

The chiral nature of 3-Hydroxycyclopentanecarboxylic acid makes it a useful compound for studying enzyme-substrate interactions. Research indicates that its stereoisomers can exhibit different biological activities. For example, studies have shown that the (R)-enantiomer is more potent in activating specific receptors compared to its (S)-counterpart .

Therapeutic Potential

This compound has also been investigated for its therapeutic potential. Hydroxycarboxylic acids are known to play roles in metabolic processes, and their derivatives have been explored for applications in treating metabolic disorders. The compound's ability to influence metabolic pathways makes it a candidate for further research in pharmacology .

Material Science

Polymer Production

3-Hydroxycyclopentanecarboxylic acid is utilized in the production of polymers. It can act as a co-monomer in the synthesis of biodegradable polyesters, which are increasingly important due to environmental concerns regarding plastic waste. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability .

| Polymer Type | Application |

|---|---|

| Biodegradable Polyesters | Used in packaging materials and fibers |

| Thermoplastic Elastomers | Provides flexibility and durability |

Case Studies

-

Synthesis of Biodegradable Polymers

A study demonstrated the successful incorporation of 3-hydroxycyclopentanecarboxylic acid into polyesters via ring-opening polymerization. The resulting materials exhibited improved biodegradability compared to traditional plastics, highlighting the compound's potential in sustainable material development . -

Chiral Catalysis Research

In another research effort, scientists utilized 3-hydroxycyclopentanecarboxylic acid as a chiral catalyst in asymmetric synthesis reactions. The results indicated that this compound could significantly enhance reaction selectivity, paving the way for more efficient synthetic pathways in pharmaceuticals.

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the cell .

Mode of Action

It is known that similar compounds can inhibit certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

3-Hydroxycyclopentanecarboxylic acid may be involved in the inverted fatty acid β-oxidation pathway . This pathway is a versatile biochemical platform for biosynthesis by engineered microbial strains of numerous value-added chemicals from renewable carbon sources, including biomass-derived sugars .

Pharmacokinetics

It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

It is known that similar compounds can have various effects on the cell, including inhibiting certain enzymes and altering cellular processes .

Action Environment

The action, efficacy, and stability of 3-Hydroxycyclopentanecarboxylic acid can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds .

生化学分析

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 3-oxo-1-cyclopentanecarboxylic acid . This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of 3-hydroxycyclopentanecarboxylic acid may involve the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: 3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: 3-Oxo-1-cyclopentanecarboxylic acid.

Reduction: 3-Hydroxycyclopentanol.

Substitution: Various substituted cyclopentanecarboxylic acids depending on the nucleophile used.

類似化合物との比較

- 1-Hydroxycyclopentanecarboxylic acid

- 3-Oxo-1-cyclopentanecarboxylic acid

- 3-Hydroxycyclohexanecarboxylic acid

Comparison: 3-Hydroxycyclopentanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-hydroxycyclopentanecarboxylic acid lacks the same spatial arrangement of functional groups, leading to different reactivity and applications.

生物活性

3-Hydroxycyclopentanecarboxylic acid, specifically the (1S,3R) stereoisomer, is a bicyclic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, interaction with biological receptors, and synthesis pathways.

Chemical Structure and Properties

The molecular formula of 3-hydroxycyclopentanecarboxylic acid is CHO, characterized by a cyclopentane ring with a hydroxyl group and a carboxylic acid functional group. The specific stereochemistry, denoted as (1S,3R), is crucial for its biological interactions and reactivity. This stereochemical arrangement influences how the compound interacts with various biological systems and other chemical entities.

Pharmacological Effects

Research has indicated that 3-hydroxycyclopentanecarboxylic acid exhibits several notable pharmacological effects:

- Anti-inflammatory properties : The compound has been studied for its potential to modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

- Metabolic effects : It may play a role in metabolic regulation, particularly in relation to fatty acid metabolism and energy homeostasis .

- Antimicrobial activity : Preliminary studies suggest that derivatives of this compound might exhibit antimicrobial properties, making them candidates for further development in treating infections .

Interaction with Biological Receptors

3-Hydroxycyclopentanecarboxylic acid is structurally related to hydroxy-carboxylic acids (HCAs), which are known to interact with G protein-coupled receptors (GPCRs). Specifically, it may interact with receptors such as GPR81 and GPR109A, which are implicated in metabolic regulation and lipid metabolism .

Table 1: Interaction of Hydroxy-Carboxylic Acids with Receptors

| Receptor | Endogenous Ligand | EC50 (μM) | References |

|---|---|---|---|

| HCA 1 (GPR81) | (S)-2-OH-propanoate | 1,300 | Liu et al., 2009 |

| HCA 2 (GPR109A) | (R)-3-OH-butyrate | 770 | Taggart et al., 2005 |

| HCA 3 (GPR109B) | 3-OH-octanoate | 8 | Ahmed et al., 2009a |

These interactions are significant as they highlight the potential of 3-hydroxycyclopentanecarboxylic acid in developing therapeutic agents targeting metabolic disorders.

Synthesis Pathways

The synthesis of 3-hydroxycyclopentanecarboxylic acid involves several strategies. One common method includes the use of cyclization reactions starting from simpler carboxylic acid precursors. This compound can also serve as an intermediate in the synthesis of more complex molecules with desired biological activities .

Table 2: Synthetic Routes for 3-Hydroxycyclopentanecarboxylic Acid

| Synthesis Method | Description |

|---|---|

| Cyclization from Carboxylic Acids | Utilizing carboxylic acid precursors to form the cyclopentane structure. |

| Functional Group Modification | Modifying existing functional groups to introduce hydroxyl or carboxyl functionalities. |

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds similar to or derived from 3-hydroxycyclopentanecarboxylic acid:

- Antifungal Activity : Research on β-amino acids has shown that cyclic derivatives exhibit antifungal properties against pathogens such as Candida species and Pyricularia oryzae.

- Metabolic Regulation : Studies have indicated that hydroxy-carboxylic acids can influence lipid metabolism and energy expenditure, suggesting potential applications in obesity management and metabolic syndrome treatment .

特性

IUPAC Name |

3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing different stereoisomers of 2-amino-3-hydroxycyclopentanecarboxylic acid?

A1: The synthesis of specific stereoisomers is crucial in medicinal chemistry. Different stereoisomers of a molecule can exhibit drastically different biological activities. [] This is because biological systems, with their chiral nature (e.g., enzymes, receptors), often interact selectively with specific stereoisomers. Therefore, the ability to synthesize and isolate desired stereoisomers, as described in the paper for 2-amino-3-hydroxycyclopentanecarboxylic acid, is essential for developing drugs with improved efficacy and reduced side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。